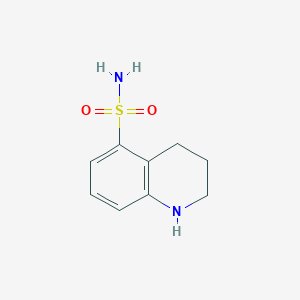

1,2,3,4-Tetrahydroquinoline-5-sulfonamide

Vue d'ensemble

Description

1,2,3,4-Tetrahydroquinoline-5-sulfonamide is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetrahydroquinoline-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways . The compound’s sulfonamide group allows it to form stable complexes with enzyme active sites, thereby modulating their function. Additionally, this compound can interact with proteins involved in signal transduction, affecting cellular communication processes .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . By modulating these pathways, this compound can induce cell cycle arrest or promote programmed cell death in certain cancer cell lines . Furthermore, it affects cellular metabolism by inhibiting enzymes involved in key metabolic processes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, thereby influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Its degradation products can also have biological activity, which may complicate the interpretation of long-term studies .

Activité Biologique

1,2,3,4-Tetrahydroquinoline-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3,4-tetrahydroquinoline exhibit potent anticancer effects against various cancer cell lines. For instance, a specific derivative (3c) showed remarkable activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and C-32 (melanoma) cell lines. The efficacy of this compound was comparable to established chemotherapeutics like cisplatin and doxorubicin .

The mechanism through which these compounds exert their anticancer effects involves several pathways:

- Cell Cycle Regulation : Compound 3c increased the transcriptional activity of cell cycle regulators such as P53 and P21 while decreasing histone H3 expression, indicating a reduction in cell proliferation .

- Apoptosis Induction : The compound altered the expression levels of BCL-2 and BAX genes, shifting the balance towards apoptosis by favoring BAX expression over BCL-2 .

Antibacterial Activity

1,2,3,4-Tetrahydroquinoline derivatives have also been reported to possess significant antibacterial properties. Notably, hybrid quinoline-sulfonamide complexes demonstrated strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating high potency .

Comparative Efficacy

The antibacterial activity of selected compounds is summarized in Table 1:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Hybrid QSC 4d | Staphylococcus aureus | 21 | 19.04 × 10^-5 |

| Hybrid QSC 4d | Escherichia coli | 19 | 609 × 10^-5 |

| Hybrid QSC 4d | Candida albicans | 25 | 19.04 × 10^-5 |

Structure-Activity Relationship (SAR)

The structural characteristics of tetrahydroquinoline derivatives significantly influence their biological activities. Key findings include:

- Substituent Effects : The presence of an unsubstituted phenolic group at position 8 is critical for maintaining biological activity .

- Lipophilicity : Compounds with higher lipophilicity exhibited better bioavailability and therapeutic efficacy in animal models for diseases like psoriasis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of tetrahydroquinoline derivatives:

- Psoriasis Treatment : A study involving a novel N-sulfonamide-tetrahydroquinoline derivative showed promising results in alleviating psoriasis symptoms in mouse models through intraperitoneal administration .

- Autoimmune Diseases : Research indicated that certain tetrahydroquinoline derivatives could serve as effective treatments for Th17-mediated autoimmune diseases due to their ability to modulate immune responses .

Applications De Recherche Scientifique

Pharmaceutical Development

1,2,3,4-Tetrahydroquinoline-5-sulfonamide has emerged as a lead compound in the development of new anticancer and antibacterial agents . Its unique chemical structure contributes to its bioactivity, making it a candidate for further research and development. Studies have shown that derivatives of this compound exhibit significant activity against cancer cell lines such as human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Comparison to Standard |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide | C-32 | 50 | Comparable to Doxorubicin |

| 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide | MDA-MB-231 | 75 | Comparable to Cisplatin |

| 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide | A549 | 60 | Comparable to Oxacillin |

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The effectiveness of these compounds is often assessed through Minimum Inhibitory Concentration (MIC) tests .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide | MRSA | 32 | Moderate |

| 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide | E. faecalis | 64 | Moderate |

Case Study: In Vitro Effects on Gene Expression

In studies examining the effects on gene expression in cancer cell lines:

- The compound decreased expression levels of anti-apoptotic genes like BCL-2 while increasing pro-apoptotic genes such as BAX.

- It also enhanced the transcriptional activity of tumor suppressor genes like TP53 and P21 .

Neurotherapeutic Potential

Recent research has explored the potential of tetrahydroquinoline derivatives as neuroprotective agents. Compounds designed from this scaffold have been studied for their ability to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), which are crucial in neurodegenerative diseases such as Alzheimer's .

Table 3: Neurotherapeutic Activity of Tetrahydroquinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A5 | MAO-A | 0.59 |

| Compound A6 | MAO-B | 0.47 |

| Compound A11 | BChE | 0.58 |

Analyse Des Réactions Chimiques

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to yield quinoline derivatives. For example, under controlled oxidative conditions (e.g., using KMnO₄ or CrO₃), the saturated ring is dehydrogenated to form a fully aromatic quinoline-sulfonamide structure. This reaction is critical for modifying electronic properties and enhancing biological activity.

Key Reaction:

Cyclization and Ring-Opening Reactions

Microwave-assisted cyclization using SiO₂/PPA catalysts facilitates intramolecular α-amidoalkylation, forming fused heterocyclic systems . Conversely, acid-catalyzed ring-opening reactions can generate linear sulfonamide intermediates.

Example Conditions:

| Reaction Type | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | SiO₂/PPA | 70°C | 82 |

| Acid hydrolysis | H₂SO₄ | Reflux | 65–75 |

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH₂) group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., propargyl bromide) to form N-alkylated derivatives .

-

Acylation : Acetyl chloride introduces acetyl groups at the sulfonamide nitrogen.

Electrophilic Substitution

The aromatic quinoline ring undergoes electrophilic substitution at positions 6 and 8. Nitration and halogenation reactions proceed under standard conditions .

Catalytic Modifications

Heteropolyacid catalysts (e.g., WD40) enable efficient N-sulfonylations and cyclizations. For instance, WD40 catalyzes the synthesis of N-(3,4-dichlorobenzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline with 82% yield under microwave irradiation .

Biological Interactions

While not a chemical reaction per se, the sulfonamide moiety interacts with biological targets through hydrogen bonding (e.g., with MAO-A’s Tyr444 and Tyr69) . These interactions inform drug design but require structural optimization for specificity .

Comparative Reactivity

The table below contrasts reactions of 1,2,3,4-tetrahydroquinoline-5-sulfonamide with structurally similar compounds:

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids or bases via sulfonamide hydrolysis. Photodegradation studies indicate a half-life >48 hours under UV light .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1,4-5,11H,2-3,6H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSDUAPUHNEYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2S(=O)(=O)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.